N-cyclopentyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Cyclopentyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a cyclopentyl group, a methyl group, and a nitro group attached to a pyrazole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of N1-Cyclopentyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide typically involves the reaction of cyclopentylamine with 5-methyl-4-nitro-1H-pyrazole-1-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N~1~-Cyclopentyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N~1~-Cyclopentyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N1-Cyclopentyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
N~1~-Cyclopentyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide can be compared with other similar compounds such as:
5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde: This compound also features a pyrazole ring but with different substituents, leading to distinct chemical and biological properties.
N- { [ (2R,4S,5R)-5- (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)-1-azabicyclo [2.2.2]oct-2-yl]methyl}-1-propanesulfonamide: Another pyrazole derivative with a different substitution pattern, highlighting the diversity within the pyrazole family.
The uniqueness of N1-Cyclopentyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H18N4O3 |
---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
N-cyclopentyl-3-(5-methyl-4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C12H18N4O3/c1-9-11(16(18)19)8-13-15(9)7-6-12(17)14-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H,14,17) |
InChI Key |
QTECDTYEKQGMBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCC(=O)NC2CCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.